molecular formula C22H27ClN2O2 B4206803 1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride

1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4206803
M. Wt: 386.9 g/mol
InChI Key: XXQUFEUSWMCDMA-UHFFFAOYSA-N
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Description

1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, a key component of the cytoskeleton, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its potential anticancer and antiparasitic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific structural features, such as the dimethyl groups on the benzimidazole ring and the butoxyphenyl linkage. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[4-(5,6-dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2.ClH/c1-4-21(25)18-9-5-6-10-22(18)26-12-8-7-11-24-15-23-19-13-16(2)17(3)14-20(19)24;/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQUFEUSWMCDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCCCN2C=NC3=C2C=C(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
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1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
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1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
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1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
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1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
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1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.